2-(2-Ethylpiperidin-1-yl)acetonitrile 2-(2-Ethylpiperidin-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 951905-06-9
VCID: VC5756360
InChI: InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3
SMILES: CCC1CCCCN1CC#N
Molecular Formula: C9H16N2
Molecular Weight: 152.241

2-(2-Ethylpiperidin-1-yl)acetonitrile

CAS No.: 951905-06-9

Cat. No.: VC5756360

Molecular Formula: C9H16N2

Molecular Weight: 152.241

* For research use only. Not for human or veterinary use.

2-(2-Ethylpiperidin-1-yl)acetonitrile - 951905-06-9

Specification

CAS No. 951905-06-9
Molecular Formula C9H16N2
Molecular Weight 152.241
IUPAC Name 2-(2-ethylpiperidin-1-yl)acetonitrile
Standard InChI InChI=1S/C9H16N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-5,7-8H2,1H3
Standard InChI Key RXHHVICXMRATAH-UHFFFAOYSA-N
SMILES CCC1CCCCN1CC#N

Introduction

Molecular Structure and Chemical Characteristics

Structural Composition

The compound features a six-membered piperidine ring with an ethyl group at the 2-position and an acetonitrile group (-CH₂CN) bonded to the nitrogen atom. This configuration introduces steric and electronic effects that influence its reactivity. The piperidine ring adopts a chair conformation, minimizing steric strain, while the ethyl substituent enhances lipophilicity. Quantum mechanical calculations suggest that the nitrile group’s electron-withdrawing nature polarizes the molecule, facilitating nucleophilic attacks at the α-carbon .

Physicochemical Properties

  • Molecular Formula: C₉H₁₅N₂

  • Molecular Weight: 151.23 g/mol

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.

  • Boiling Point: Estimated at 240–260°C based on analogous nitriles .

  • pKa: The piperidine nitrogen has a predicted pKa of ~10.5, rendering it weakly basic.

Synthetic Routes and Optimization

Nucleophilic Substitution

The most common synthesis involves reacting 2-ethylpiperidine with chloroacetonitrile in the presence of a base such as potassium carbonate:

2-Ethylpiperidine+ClCH2CNK2CO32-(2-Ethylpiperidin-1-yl)acetonitrile+HCl\text{2-Ethylpiperidine} + \text{ClCH}_2\text{CN} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-(2-Ethylpiperidin-1-yl)acetonitrile} + \text{HCl}

Yields typically range from 65% to 80%, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Multicomponent Reactions

A novel approach adapted from sulfur-containing analogs employs a three-component reaction involving disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide (TMSCN) :

Disulfide+Bicyclo Compound+TMSCNCs2CO3Product\text{Disulfide} + \text{Bicyclo Compound} + \text{TMSCN} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{Product}

This method, optimized at 100°C in ethanol, achieves yields up to 90% and eliminates the need for inert atmospheres .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purification
Nucleophilic SubstitutionK₂CO₃, Chloroacetonitrile65–80Column Chromatography
Multicomponent ReactionCs₂CO₃, TMSCN, Disulfides85–90Filtration

Reactivity and Functionalization

Hydrolysis to Amides

The nitrile group undergoes hydrolysis in acidic or basic conditions to form carboxamides. For example, treatment with concentrated sulfuric acid yields 2-(2-ethylpiperidin-1-yl)acetamide:

2-(2-Ethylpiperidin-1-yl)acetonitrileH2SO42-(2-Ethylpiperidin-1-yl)acetamide\text{2-(2-Ethylpiperidin-1-yl)acetonitrile} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-(2-Ethylpiperidin-1-yl)acetamide}

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine:

2-(2-Ethylpiperidin-1-yl)acetonitrileLiAlH42-(2-Ethylpiperidin-1-yl)ethylamine\text{2-(2-Ethylpiperidin-1-yl)acetonitrile} \xrightarrow{\text{LiAlH}_4} \text{2-(2-Ethylpiperidin-1-yl)ethylamine}

Alkylation and Acylation

The piperidine nitrogen can undergo further alkylation with alkyl halides or acylation with acid chlorides, expanding the compound’s utility in generating derivatives for structure-activity studies .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antipsychotics and antidepressants. For example, reductive amination of its amine derivative produces candidates for dopamine reuptake inhibitors.

Agrochemical Development

Nitrile-containing compounds are leveraged in fungicides and herbicides. 2-(2-Ethylpiperidin-1-yl)acetonitrile’s lipophilicity enhances membrane permeability in plant pathogens, though field trials are ongoing .

Organic Synthesis

Its dual functionality (nitrile and amine) enables use in Ugi and Passerini reactions, facilitating combinatorial library synthesis .

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